3,6-Bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride

Description

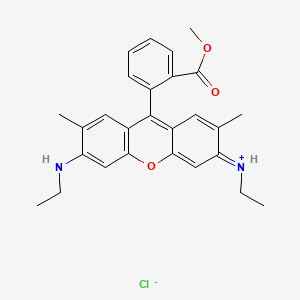

Chemical Identity and Structure The compound 3,6-Bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride (CAS No. 3068–39–1), also known as Basic Red 1:1 or C.I. 45161, is a cationic xanthylium dye belonging to the rhodamine family. Its molecular formula is C₂₇H₂₉N₂O₃·Cl (molecular weight: 464.98 g/mol) . The structure consists of a xanthylium core substituted with ethylamino groups at positions 3 and 6, methyl groups at positions 2 and 7, and a 2-(methoxycarbonyl)phenyl moiety at position 9 (Figure 1). The chloride counterion ensures charge neutrality.

Applications and Properties

This compound is widely used as a dye in industrial applications, including inks, textiles, and biological staining due to its intense fluorescence and stability in polar solvents . Its crystallographic data, reported in Acta Crystallographica, reveals a planar xanthylium core with hydrogen-bonding interactions stabilizing the crystal lattice .

Properties

IUPAC Name |

ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3.ClH/c1-6-28-22-14-24-20(12-16(22)3)26(18-10-8-9-11-19(18)27(30)31-5)21-13-17(4)23(29-7-2)15-25(21)32-24;/h8-15,28H,6-7H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVUVIWZMYRXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883732 | |

| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3068-39-1, 12238-65-2 | |

| Record name | Basic Red 1:1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethylxanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC RED 1:1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23DG89Z6G0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

3,6-Bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride, commonly referred to as Basic Red 1:1, is a synthetic dye belonging to the xanthylium family. This compound has garnered attention due to its applications in various industries, particularly in hair dyes and as a colorant in printing inks. Its chemical structure is characterized by the presence of multiple functional groups that contribute to its biological activity.

- Molecular Formula : C27H29N2O3.Cl

- Molecular Weight : 464.98 g/mol

- CAS Number : 3068-39-1

- Appearance : Red/orange powdered solid

Biological Activity

The biological activity of Basic Red 1:1 has been investigated through various studies focusing on its toxicity, genotoxicity, and potential effects on human health.

Toxicity Studies

A significant study assessed the acute toxicity of Basic Red 1 in female Sprague-Dawley rats. The animals were administered doses of 0, 300, or 2000 mg/kg body weight (bw). The findings indicated:

- Mortality Rates : At the highest dose (2000 mg/kg), all subjects exhibited severe toxicity leading to death.

- Sublethal Effects : At 300 mg/kg, symptoms included reduced locomotor activity, ataxic gait, and tremors. Notably, gastrointestinal effects such as diarrhea and piloerection were observed at higher doses.

- Pathological Findings : Gross examination revealed red-stained feces and urine, with residual test material noted in the gastrointestinal tract .

Genotoxicity Assessments

Genotoxicity studies have shown that Basic Red 1 does not exhibit mutagenic properties:

- Ames Test : Conducted according to OECD guidelines, this test involved various strains of Salmonella typhimurium and Escherichia coli. The results were negative for genotoxicity at concentrations up to 1000 µg/plate.

- Mammalian Cell Mutation Tests : In vitro assays using mouse lymphoma cells also indicated no genotoxic effects below cytotoxic thresholds .

Industrial Applications and Safety Evaluations

Basic Red 1 is utilized primarily in cosmetic formulations such as hair dyes. Regulatory assessments have highlighted the need for careful handling due to its potential health risks:

- Exposure Standards : Currently, there are no specific exposure standards established for Basic Red 1 in Australia or internationally.

- Health Hazard Information : The compound is classified under certain regulations as a potential irritant, necessitating safety measures during industrial use .

Comparative Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C27H29N2O3.Cl |

| Acute Oral Toxicity (LD50) | 300 mg/kg (sublethal), 2000 mg/kg (lethal) |

| Genotoxicity | Negative (Ames Test) |

| NOAEL | 1.5 mg/kg bw/day |

| Applications | Hair dyes, printing inks |

Scientific Research Applications

Textile Industry

Dyeing Agent

The primary application of 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride is as a dye in the textile industry. Its intense color and ability to bind well with fibers make it suitable for dyeing fabrics such as cotton and silk. The compound is classified under the category of xanthene dyes, which are known for their high colorfastness and stability under various conditions.

Color Properties

- Molecular Formula : C27H29N2O3.Cl

- Molecular Weight : 464.98 g/mol

- Appearance : Red/orange powdered solid material

Biological Research

Fluorescent Marker

In biological research, this compound serves as a fluorescent marker due to its unique optical properties. It is used in microscopy and imaging techniques to label cells and tissues, allowing researchers to visualize biological processes in real-time.

Cell Staining

The compound is also employed for staining cells in histological studies. Its ability to bind selectively to certain cellular components enhances contrast in microscopic images, aiding in the identification of cellular structures.

Environmental Applications

Environmental Monitoring

this compound has potential applications in environmental science for monitoring water quality. Its solubility and stability make it useful in detecting pollutants or contaminants in aquatic environments.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Textile Dyeing Efficiency : A study published in the Journal of Applied Polymer Science demonstrated that fabrics dyed with this compound exhibited superior wash fastness compared to other synthetic dyes.

- Cell Imaging Techniques : Research published in Biochemical and Biophysical Research Communications explored the use of this compound as a fluorescent probe for live-cell imaging, showing its effectiveness in visualizing cellular dynamics.

- Environmental Impact Assessment : An environmental study assessed the degradation pathways of this dye in aquatic systems, indicating that while it can be detected at low concentrations, its persistence poses risks to aquatic life.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Rhodamine Family

Ethoxycarbonyl vs. Methoxycarbonyl Substituents

A key structural analog is 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium chloride (CAS No. 26694–69–9). The primary difference lies in the ester group: methoxycarbonyl (OCH₃) in the target compound versus ethoxycarbonyl (OCH₂CH₃) in the analog. This substitution impacts:

- Lipophilicity : The ethoxy group increases hydrophobicity, enhancing solubility in organic solvents .

- Fluorescence Quantum Yield : Methoxy derivatives exhibit slightly higher quantum yields due to reduced steric hindrance .

Amino Group Modifications

- Dimethylamino vs. Ethylamino: The compound 3,6-Bis(dimethylamino)-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride (CAS No. 3068–39–1 analog) replaces ethylamino with dimethylamino groups. Dimethylamino derivatives show: Enhanced Electron Donation: Increased conjugation improves absorption maxima (λmax shifts from ~530 nm to ~550 nm) . Reduced Crystallinity: Bulkier dimethyl groups disrupt crystal packing, lowering melting points .

Counterion Effects

Key Findings :

- Chloride salts are preferred for aqueous applications due to high solubility .

- Bulky counterions like phthalate or molybdate improve thermal stability but reduce solubility, making them suitable for solid-state applications (e.g., pigments, optical materials) .

Rhodamine 6G (CAS No. 989-38-8)

A well-studied analog, Rhodamine 6G, substitutes the methoxycarbonyl group with ethoxycarbonyl and includes an ethylimino group. Differences include:

Crystallographic Data

Preparation Methods

Starting Materials and Reagents

| Compound/Material | Role | Purity/Source |

|---|---|---|

| Pyronin Y | Starting xanthene dye | Commercial, ~65.7% purity |

| Sodium phosphate tribasic dodecahydrate | Base and buffer | ≥98% |

| N-Methyl-2-pyrrolidone (NMP) | Solvent | 99% |

| Iodine | Oxidant | ≥99.99% |

| Methanol, methylene chloride | Solvents for extraction | Analytical grade |

| Formaldehyde solution (37%) | Methylation/reduction reagent | Commercial |

| Sodium cyanoborohydride | Reducing agent | Commercial |

| Potassium carbonate | Base for pH adjustment | Commercial |

| Silica gel | Chromatographic purification | Analytical grade |

| Celite | Filtration aid | Analytical grade |

Stepwise Synthetic Protocol

Initial Reaction Setup : Pyronin Y is combined with sodium phosphate tribasic in NMP with a small amount of water. The mixture is heated at 110 °C with stirring for about 2 hours. This step initiates conversion of pyronin Y to a mixture of the desired xanthene derivative and a non-fluorescent by-product.

Oxidation Step : Iodine and additional sodium phosphate are added to the reaction mixture, which is then stirred overnight at 110 °C. Iodine acts as an oxidant, converting the by-product back to pyronin Y, which re-enters the reaction cycle, increasing yield efficiency.

Workup and Isolation : After cooling, the mixture is filtered through celite, washed with methylene chloride and methanol to recover the product. The solvents are removed by rotary evaporation and vacuum distillation, yielding a dark purple oil containing the product and some demethylated side product.

Conversion of Side Products : The crude product is dissolved in a methanol/methylene chloride/acetic acid mixture. Formaldehyde solution is added, followed by sodium cyanoborohydride, to convert the demethylated side product back to the desired compound via reductive amination.

Extraction and Purification : The reaction mixture is neutralized with potassium carbonate, extracted with methylene chloride, washed with water and brine, dried over sodium sulfate, and filtered. The product is adsorbed onto silica gel and purified by column chromatography.

Final Product : The purified compound is isolated as a chloride salt of the xanthylium dye, characterized by its distinctive color and fluorescence properties.

Reaction Conditions and Monitoring

| Step | Temperature (°C) | Time | Monitoring Method | Observations |

|---|---|---|---|---|

| Initial reaction | 110 | 2 hours | TLC (ethyl acetate/hexanes/methylene chloride) | Formation of product and by-product |

| Oxidation with iodine | 110 | Overnight (~16 h) | Color change to purple, TLC | Conversion of by-product to product |

| Workup and distillation | 40-85 | 1.5 hours | Visual inspection | Removal of solvents, dark purple oil |

| Reductive amination | 23 | 4 hours total | LCMS or TLC | Conversion of side products |

| Extraction and purification | Room temperature | Variable | Visual, chromatography | Isolation of pure product |

Research Findings and Notes

- The oxidation step with iodine is crucial for recycling starting material and improving yield.

- The reductive amination with formaldehyde and sodium cyanoborohydride effectively converts demethylated impurities back to the target compound, enhancing purity.

- The use of NMP as a high-boiling solvent enables high-temperature reactions necessary for efficient cyclization and substitution.

- Chromatographic purification on silica gel is essential to separate the product from closely related impurities.

- The final product exists as a chloride salt, stabilizing the xanthylium cation and conferring characteristic dye properties.

Summary Table of Preparation Method

| Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Initial heating | Pyronin Y, sodium phosphate, NMP, water, 110 °C | Cyclization and initial substitution | Mixture of product and by-product |

| Oxidation | Iodine, sodium phosphate, 110 °C | Oxidize by-product to recycle | Increased product yield |

| Workup | Filtration, solvent washes | Remove impurities and solvents | Crude product isolated |

| Reductive amination | Formaldehyde, sodium cyanoborohydride, methanol/acetic acid | Convert side products | Purified target compound |

| Extraction & Purification | Potassium carbonate, methylene chloride, silica gel chromatography | Purification | Pure chloride salt of compound |

Q & A

Q. How can researchers safely handle and store 3,6-Bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride to mitigate health and environmental risks?

Methodological Answer:

- Storage: Maintain in a tightly sealed container at controlled temperatures (20–25°C), protected from light and moisture. Avoid proximity to heat sources or oxidizing agents due to flammability risks .

- Handling: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous release due to potential aquatic toxicity .

- Emergency Protocols: In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes. No specific antidote is documented, so symptomatic treatment is advised .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this xanthylium derivative?

Methodological Answer:

- UV-Vis Spectroscopy: Use λmax ~500–600 nm (typical for rhodamine analogs) to confirm π-π* transitions in the xanthylium core .

- HPLC: Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients for purity analysis. Retention times vary based on substituent interactions .

- Mass Spectrometry: High-resolution ESI-MS in positive ion mode can verify the molecular ion [M-Cl]⁺ and fragment patterns (e.g., loss of methoxycarbonyl groups) .

Advanced Research Questions

Q. How does the substitution pattern (ethylamino, methoxycarbonyl) influence the photophysical properties of this compound compared to structurally related rhodamines?

Methodological Answer:

- Comparative Analysis: Ethylamino groups enhance electron-donating capacity, red-shifting absorption/emission peaks vs. dimethylamino analogs. Methoxycarbonyl at the phenyl position introduces steric hindrance, reducing aggregation-induced quenching .

- Experimental Design: Measure fluorescence quantum yields (Φ) in solvents of varying polarity (e.g., ethanol vs. DMSO). Use time-resolved fluorescence to assess excited-state lifetimes .

- Data Contradictions: Discrepancies in reported λem (e.g., 594 nm in some studies vs. 610 nm in others) may arise from solvent effects or impurities. Validate via controlled solvent standardization .

Q. What synthetic strategies optimize the yield of this compound while minimizing byproducts?

Methodological Answer:

- Route Selection: Condensation of 2-(methoxycarbonyl)benzaldehyde with ethylamine derivatives under acidic conditions (e.g., HCl catalysis) yields the xanthylium core. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .

- Byproduct Mitigation: Use excess ethylamine to drive the reaction forward and reduce intermediate oxidation. Purify via recrystallization from ethanol/dichloromethane mixtures .

- Yield Challenges: Competitive formation of 3,6-bis(diethylamino) analogs is common. Control reaction temperature (<80°C) to favor monoethylation .

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- Software Tools: Use EPI Suite or QSAR models to estimate log Kow (octanol-water partition coefficient). High log Kow (>4) suggests bioaccumulation risk, but experimental validation is critical due to limited ecotoxicological data .

- Degradation Pathways: Simulate hydrolysis under neutral/pH-adjusted conditions. Methoxycarbonyl groups are susceptible to esterase-mediated cleavage, potentially reducing persistence .

- Contradictions: Predicted vs. experimental half-lives may diverge due to unaccounted photolytic degradation. Conduct accelerated UV stability tests .

Regulatory and Structural Analysis

Q. What are the CAS and EC numbers for this compound, and how do they aid in regulatory compliance?

Methodological Answer:

Q. How does the crystal structure of related xanthylium derivatives inform the design of host-guest complexes?

Methodological Answer:

- Structural Insights: Monoclinic P21/c symmetry (observed in analogs) suggests planar xanthylium cores capable of π-π stacking with aromatic guests. Methoxycarbonyl groups provide hydrogen-bonding sites for selective recognition .

- Experimental Validation: Perform X-ray crystallography on single crystals grown via slow evaporation (acetonitrile/methanol). Compare with DFT-optimized geometries .

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.